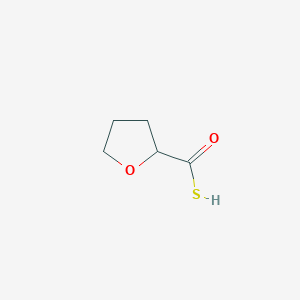
(S)-Tetrahydrofuran-2-carbothioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tetrahydrofuran-2-carbothioic Acid is an organic compound that features a tetrahydrofuran ring substituted with a carboxylic acid and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetrahydrofuran-2-carbothioic Acid typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of 1,4-dihalobutanes with a base.
Introduction of the Carboxylic Acid Group: This step often involves the oxidation of a hydroxyl group to a carboxylic acid.
Addition of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions using thiolating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Esterification with Acyl Chlorides
(S)-Tetrahydrofuran-2-carbothioic acid reacts with acyl chlorides (R-COCl) in the presence of tertiary amines to form thioester derivatives. This reaction is critical for synthesizing intermediates in antibiotic production (e.g., faropenem).
Reaction Conditions
| Reagent (R-COCl) | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Acetyl chloride | CH₂Cl₂ | Triethylamine | 25°C | 85–92% |
| Propionyl chloride | DMF | Pyridine | 0–5°C | 78% |
Mechanism : Nucleophilic attack by the thiolate anion on the electrophilic carbonyl carbon of the acyl chloride, followed by elimination of HCl.
Nucleophilic Substitution Reactions
The thiol (-SH) group participates in nucleophilic substitutions, forming sulfides or thioethers. For example, reactions with alkyl halides proceed via an SN2 mechanism:
Example Reaction :
(S)-Tetrahydrofuran-2-carbothioic acid+R-X→R-S-Tetrahydrofuran-2-carboxylate+HX
Key Data :
-
Alkyl iodides (e.g., methyl iodide) achieve 70–80% conversion in acetone at 50°C.
-
Bulky substrates (e.g., tert-butyl bromide) require phase-transfer catalysts (e.g., TBAB) for improved yields.
Oxidation to Disulfides
Controlled oxidation converts the thiol group to disulfides, a reaction leveraged in dimerization processes:
2(S)-Tetrahydrofuran-2-carbothioic acidI2/EtOH(S,S)-Disulfide+2HI
Conditions :
-
Hydrogen peroxide (H₂O₂) in acetic acid provides a milder alternative (88% yield).
Addition Reactions with Alkenes
This compound derivatives, such as acylsulfenyl iodides, undergo anti-Markovnikov additions to alkenes:
Example :
RCOSI+CH2=CH2→RCOSCH2CH2I
Data from Cyclic Alkene Additions :
| Alkene | Product Structure | Yield |
|---|---|---|
| 1-Butene | Threo-isomer | 62% |
| Cyclohexene | Trans-adduct | 75% |
Chiral Resolution via Diastereomer Salt Formation
The (S)-enantiomer is resolved using chiral amines (e.g., (R)-phenylethylamine), forming diastereomeric salts:
Process :
Scientific Research Applications
(S)-Tetrahydrofuran-2-carbothioic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used to study enzyme interactions due to its thiol group.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-Tetrahydrofuran-2-carbothioic Acid involves its interaction with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function.
Carboxylic Acid Group: This group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-2-carboxylic Acid: Lacks the thiol group, making it less reactive in certain biochemical contexts.
Tetrahydrothiophene-2-carboxylic Acid: Contains a sulfur atom in the ring, which alters its chemical properties.
Uniqueness
(S)-Tetrahydrofuran-2-carbothioic Acid is unique due to the presence of both a thiol and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and interactions.
Properties
Molecular Formula |
C5H8O2S |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
oxolane-2-carbothioic S-acid |
InChI |
InChI=1S/C5H8O2S/c6-5(8)4-2-1-3-7-4/h4H,1-3H2,(H,6,8) |
InChI Key |
VXYYXBQTPJTYOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















